REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:16]C)=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[S:7][C:6]=2[C:14]=1[Cl:15].Cl.N1C=CC=CC=1>O>[CH2:10]([C:8]1[S:7][C:6]2[C:14]([Cl:15])=[C:2]([Cl:1])[C:3]([OH:16])=[CH:4][C:5]=2[CH:9]=1)[CH2:11][CH2:12][CH3:13] |f:1.2|
|
Name
|
6,7-dichloro-2-n-butyl-5-methoxybenzo[b]thiophene
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)CCCC)C1Cl)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring in a 195° oil-bath for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under nitrogen, is heated
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture has cooled
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted with three 250-ml portions of ether
|
Type
|
WASH
|
Details
|
washed with one 200-ml portion of 2N hydrochloric acid, two 250-ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
Crystallization with pentane
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC2=C(S1)C(=C(C(=C2)O)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |